(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzonitrile core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable aromatic compound with cyanogen bromide under basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyrrolidine ring: This step involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with the benzonitrile core.
Industrial Production Methods
Industrial production of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile hydrochloride
- Pyridazinone derivatives
- Substituted imidazo[1,2b]pyridazine compounds
Uniqueness
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom, hydroxyl group, and pyrrolidine ring make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-8-4-3-7(6-13)11(15)10(8)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5H2/t9-/m1/s1 |
InChI Key |
VFYNJYVOHCTZRM-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C#N)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C#N)F |
Origin of Product |
United States |
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